methyl N-{[4-(trifluoromethyl)phenyl]carbonyl}-L-valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2-{[4-(trifluoromethyl)phenyl]formamido}butanoate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a formamido group and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-{[4-(trifluoromethyl)phenyl]formamido}butanoate typically involves the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate: The trifluoromethyl group is introduced to the phenyl ring through a radical trifluoromethylation reaction.
Amidation Reaction: The trifluoromethylated phenyl intermediate is then reacted with formamide under appropriate conditions to form the formamido group.
Esterification: The final step involves the esterification of the intermediate with methyl 3-methylbutanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-{[4-(trifluoromethyl)phenyl]formamido}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Methyl 3-methyl-2-{[4-(trifluoromethyl)phenyl]formamido}butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which methyl 3-methyl-2-{[4-(trifluoromethyl)phenyl]formamido}butanoate exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-trifluoromethylaniline: A related compound with a trifluoromethyl group attached to an aniline ring.
Flunixin: An analgesic compound synthesized using 2-methyl-3-trifluoromethylaniline as an intermediate.
Uniqueness
Methyl 3-methyl-2-{[4-(trifluoromethyl)phenyl]formamido}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C14H16F3NO3 |
---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[[4-(trifluoromethyl)benzoyl]amino]butanoate |
InChI |
InChI=1S/C14H16F3NO3/c1-8(2)11(13(20)21-3)18-12(19)9-4-6-10(7-5-9)14(15,16)17/h4-8,11H,1-3H3,(H,18,19)/t11-/m0/s1 |
InChI Key |
IZPIKZGZWCGUHW-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.